molecular formula C67H74N6O18S2 B1261959 Pivampicillin pamoate CAS No. 39030-72-3

Pivampicillin pamoate

Cat. No. B1261959
CAS RN: 39030-72-3
M. Wt: 1315.5 g/mol
InChI Key: RYPIBFIQHKWKBM-WDPVPZODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pivampicillin Pamoate is the pamoate salt form of a semisynthetic, orally active pivalate ester of ampicillin with antibacterial activity. Upon absorption, pivampicillin is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

Scientific Research Applications

Mechanism of Action and Absorption

Pivampicillin pamoate, as an acyloxymethylester of ampicillin, enhances the oral bioavailability of ampicillin due to its greater lipophilicity compared to ampicillin itself. Research using polarized Caco-2 cells to examine Pivampicillin (PIVA) revealed that when PIVA is administered, it is quickly converted to ampicillin within the cells. This intracellular conversion results in a rapid accumulation of ampicillin and its subsequent transport towards the basolateral medium. Interestingly, PIVA itself is minimally accumulated and transported, highlighting the efficiency of its conversion process to ampicillin within the intestinal cells (Chanteux et al., 2005).

Pharmacokinetic Properties

Pivampicillin is characterized by its acid stability and its ability to deliver higher blood and urine concentrations of ampicillin, owing to its rapid hydrolysis to ampicillin following oral administration. This property makes it an effective option for treating infections caused by susceptible Gram-positive and Gram-negative organisms, particularly in respiratory and urinary tract infections. The pharmacokinetic profile of Pivampicillin highlights its potential for achieving therapeutic superiority over oral ampicillin, although comparative clinical trials are necessary to establish definitive advantages (Wilcox et al., 2012).

Clinical Applications in Specific Conditions

Pivampicillin has been evaluated for its efficacy in various clinical conditions. For instance, a study comparing the clinical and bacteriological effects of 1 and 3 weeks' treatment with Pivampicillin plus Pivmecillinam in patients with acute pyelonephritis demonstrated that a 1-week treatment duration is insufficient, while a 3-week regimen is effective in uncomplicated cases. This finding underscores the importance of treatment duration in the management of acute pyelonephritis, with a suggestion that even longer treatments or low-dose prophylaxis might be necessary for certain patients with predisposing factors (Jernelius et al., 2009).

properties

CAS RN

39030-72-3

Product Name

Pivampicillin pamoate

Molecular Formula

C67H74N6O18S2

Molecular Weight

1315.5 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H16O6.2C22H29N3O6S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t;2*13-,14-,15+,18-/m.11/s1

InChI Key

RYPIBFIQHKWKBM-WDPVPZODSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.